2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEPTYLACETAMIDE
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Overview
Description
2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEPTYLACETAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a piperazine ring, and a cycloheptylacetamide group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEPTYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the piperazine ring . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium, 2,2′-bis(phenylphosphino)-1,1′-binaphthyl, and cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEPTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEPTYLACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEPTYLACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX), by binding to the active site and preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and exhibit similar biological activities.
benzo-1,3-dioxol-5-ol acetate: This compound also contains the benzodioxole group and is used in various chemical applications.
Uniqueness
2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-CYCLOHEPTYLACETAMIDE is unique due to its combination of the benzodioxole moiety, piperazine ring, and cycloheptylacetamide group
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-21(22-18-5-3-1-2-4-6-18)15-24-11-9-23(10-12-24)14-17-7-8-19-20(13-17)27-16-26-19/h7-8,13,18H,1-6,9-12,14-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNWRCCAPZLTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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